2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene
Description
Properties
CAS No. |
5857-75-0 |
|---|---|
Molecular Formula |
C14H11BrN2O2S |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-6-7-11(15)8-14(10)20(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3 |
InChI Key |
QNIYLXXFGHAEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives. Key methods include:
Reductive Cyclization
4-Bromo-2-nitroaniline undergoes reductive cyclization with trimethyl orthoacetate in ethyl acetate under inert conditions (N₂), using indium powder and acetic acid. This yields 5-bromo-2-methylbenzimidazole with 90% efficiency.
Reaction Conditions :
-
Catalyst : Indium (5 eq)
-
Acid : Acetic acid (10 eq)
-
Solvent : Ethyl acetate
-
Temperature : Reflux (4 h)
Phillips Method Adaptation
Condensation of o-phenylenediamine with thioglycolic acid in 4 N HCl under reflux produces 2-(mercaptomethyl)benzimidazole, a precursor for further functionalization.
Brominated Toluene Derivative Preparation
4-Bromo-1-methylbenzene is synthesized through directed bromination or diazotization-bromination sequences:
Directed Bromination
Para-aminotoluene is diazotized with NaNO₂/HCl at 0–5°C, followed by bromination with CuBr to yield 2-nitro-4-bromo-1-methylbenzene. Subsequent reduction with Na₂S produces 2-amino-4-bromo-1-methylbenzene.
Key Data :
-
Yield : 80–85%
-
Byproduct Control : FeBr₃ minimizes polybromination.
Side-Chain Bromination
2-Fluoro-4-bromotoluene undergoes UV-mediated side-chain bromination with Br₂ at 160–180°C, yielding 2-fluoro-4-bromo-benzyl bromide.
Sulfonyl Chloride Synthesis
Chlorosulfonation of 4-bromo-1-methylbenzene with ClSO₃H at 0–5°C produces 5-bromo-2-methylbenzenesulfonyl chloride.
Optimization :
-
Solvent-Free Conditions : Enhance selectivity (>95% para-sulfonation).
-
Purity : Confirmed via HPLC (254 nm).
Nucleophilic Substitution
The sulfonyl chloride reacts with benzimidazole derivatives under basic conditions (K₂CO₃, acetone) to form the sulfonamide bond.
Representative Procedure :
-
Reagents : 5-bromo-2-methylbenzenesulfonyl chloride (1 eq), 2-methylbenzimidazole (1.2 eq)
-
Base : K₂CO₃ (2 eq)
-
Solvent : Acetone, reflux (6 h)
Comparative Analysis of Methods
Yield and Selectivity
Challenges and Solutions
-
Regioselectivity in Bromination : Use of FeBr₃ directs bromine to the para position.
-
Sulfonyl Chloride Stability : Anhydrous conditions prevent hydrolysis to sulfonic acid.
-
Coupling Efficiency : Excess benzimidazole (1.2 eq) ensures complete reaction.
Industrial-Scale Considerations
Patent CN1157812A highlights a cost-effective route starting from para-totuidine, avoiding expensive o-fluorotoluene. Key steps include:
-
Nitration : Mixed acid (H₂SO₄/HNO₃) at 20°C.
-
Diazotization : NaNO₂/HCl below 5°C.
-
Bromination : CuBr at 70–100°C.
Economic Impact :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or fluorinated derivatives.
Scientific Research Applications
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Sulfonyl vs. Sulfanyl Derivatives
- Target Compound : The sulfonyl group (-SO₂-) in 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene enhances oxidative stability and acidity (pKa ~3–4 for sulfonamides) compared to sulfanyl (-S-) analogs, which are more prone to oxidation and nucleophilic substitution .
- Analog from : 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde features a sulfanyl linker, which reduces steric hindrance but limits thermal stability. This compound’s aldehyde group also introduces higher electrophilicity compared to the bromo-methyl-substituted benzene in the target .
Halogen and Alkyl Substituents
- Bromo vs. Nitro Groups: describes 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene, where the nitro group (-NO₂) is a stronger electron-withdrawing group than bromine. This increases reactivity in electrophilic substitution but reduces solubility in nonpolar solvents compared to the bromo-methyl combination in the target compound .
- Methyl Group Impact : The methyl substituent in the target compound improves lipophilicity (logP ~2.5–3.0 estimated) relative to analogs like 3-(4-bromo-benzyl)-2-(4-bromo-benzylsulfanyl)-imidazol-4-one (), which lack alkyl groups and exhibit higher polarity .
Key Research Findings
- Electronic Effects : The sulfonyl group in the target compound stabilizes the benzimidazole ring’s electron-deficient state, enhancing its interaction with biological targets like ATP-binding pockets .
- Steric Considerations : The methyl group at the ortho-position introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitution compared to unsubstituted analogs .
- Contradictions : highlights that bromine substituents in imidazolone derivatives improve antimicrobial activity, but the target compound’s methyl group may offset this by reducing polarity .
Biological Activity
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene can be described as follows:
- Molecular Formula : C10H9BrN2O2S
- Molecular Weight : 299.16 g/mol
- IUPAC Name : 2-(benzenesulfonyl)-4-bromo-1-methylbenzene
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole, including 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene, exhibit notable antitumor activity. In vitro assays have been conducted on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results indicate that compounds with a benzimidazole nucleus can inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene | A549 | 6.75 ± 0.19 | MTS Assay |
| 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene | HCC827 | 5.13 ± 0.97 | MTS Assay |
| 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene | NCI-H358 | 3.11 ± 0.26 | MTS Assay |
These findings suggest that the compound's structure contributes to its ability to disrupt cancer cell growth and viability.
Antimicrobial Activity
The antimicrobial efficacy of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene has also been evaluated against various bacterial strains using broth microdilution methods. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound possesses potential as an antimicrobial agent, particularly against resistant bacterial strains.
The biological activity of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction : Studies suggest that it binds to DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Studies
Comparative analysis with similar compounds reveals that while many benzimidazole derivatives exhibit biological activity, the specific substitutions on the benzene ring significantly influence their potency.
| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene | 6.75 | 32 |
| Benzimidazole derivative A | 8.50 | 64 |
| Benzothiazole derivative B | 5.00 | 16 |
This table indicates that structural modifications can enhance or diminish biological activity, providing insights for future drug design.
Case Studies
Several case studies have highlighted the clinical relevance of compounds similar to 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene:
- Study on Lung Cancer Cells : A study evaluating various benzimidazole derivatives showed that those with halogen substitutions exhibited enhanced cytotoxicity against lung cancer cells.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzimidazole derivatives indicated promising results against multi-drug resistant strains of Staphylococcus aureus.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols, starting with functionalization of the benzimidazole core. For example, sulfonyl groups can be introduced via nucleophilic substitution using sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions. Bromination at the para position may employ N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF, with temperature control (0–25°C) to minimize side reactions . Yield optimization requires precise stoichiometry, inert atmospheres (argon/nitrogen), and purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients). Evidence from similar benzimidazole derivatives shows that microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are they optimized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons (δ 7.0–8.5 ppm) and confirm sulfonyl/bromo substituent positions. Integration ratios validate stoichiometry .
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~600 cm⁻¹ (C-Br) confirm functional groups .
- X-ray Crystallography: Single-crystal analysis (e.g., using Cu-Kα radiation) provides absolute stereochemistry and bond-length validation, as demonstrated for structurally related benzimidazoles .
Q. What safety protocols are critical when handling brominated intermediates during synthesis?
Methodological Answer: Brominated intermediates (e.g., 4-bromo-1-methylbenzene derivatives) require:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of volatile brominated byproducts.
- First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation, as bromides can cause severe irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize Assays: Use common positive controls (e.g., fluconazole for antifungal studies) and solvent systems (DMSO concentration ≤1% v/v).
- Dose-Response Curves: Validate activity thresholds across multiple replicates.
- Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to harmonize data from divergent studies, as exemplified in receptor-response modeling .
Q. What computational methods are suitable for predicting the reactivity of sulfonyl and bromo substituents in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, bromo groups exhibit σ-hole effects, enhancing halogen bonding .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., solvation free energy in water/DMSO) to optimize reaction pathways.
- QSAR Modeling: Corrogate substituent electronic parameters (Hammett σ constants) with experimental bioactivity data to design analogs .
Q. How does the electronic interplay between bromo and sulfonyl groups influence catalytic or inhibitory properties?
Methodological Answer: The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic attacks to the bromo-substituted position. Bromine’s polarizability enhances π-stacking in enzyme active sites, as observed in kinase inhibition assays. Competitive inhibition studies (e.g., IC₅₀ comparisons with non-brominated analogs) quantify this effect. Spectroelectrochemical analysis (cyclic voltammetry) further reveals redox behavior linked to bromo-sulfonyl electronic coupling .
Q. What strategies mitigate side reactions during functionalization of the benzimidazole core?
Methodological Answer:
- Protecting Groups: Temporarily shield reactive NH sites in benzimidazole using tert-butoxycarbonyl (Boc) groups during sulfonation .
- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling (e.g., Suzuki-Miyaura) without degrading the sulfonyl moiety .
- In Situ Monitoring: Use HPLC-MS to detect intermediates and abort reactions at 90% conversion to prevent over-functionalization.
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction determines dihedral angles between the benzimidazole and benzene rings, clarifying steric effects. For example, a study on 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole revealed a near-planar conformation (dihedral angle <10°), stabilizing π-π interactions in solid-state packing . Data refinement software (e.g., SHELXL) ensures accuracy, with R factors <0.06 indicating high reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
